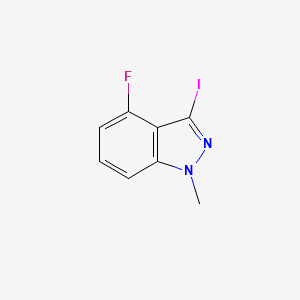

4-Fluoro-3-iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJOCBRDOMLELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-07-1), a halogenated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of fluorine, iodine, and methyl groups on the indazole scaffold imparts unique reactivity and desirable pharmacokinetic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] This document delves into the compound's structure, physicochemical characteristics, spectral properties, and reactivity. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside a discussion of its applications, particularly in the development of targeted therapies in oncology and neuropharmacology.[2][3] Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a particularly valuable building block due to the synergistic effects of its substituents.

The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity to target proteins. The iodine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce molecular diversity. The methyl group at the 1-position protects the indazole nitrogen, preventing unwanted side reactions and influencing the molecule's overall conformation. Collectively, these features make this compound a highly sought-after intermediate for the synthesis of complex drug candidates with improved efficacy and pharmacokinetic properties.[2]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and analysis.

General Properties

The general properties of this compound are summarized in the table below. The compound is typically a white to off-white solid and should be stored under refrigeration and protected from light to ensure its stability.[4][5]

| Property | Value | Source |

| CAS Number | 1257535-07-1 | [3] |

| Molecular Formula | C₈H₆FIN₂ | [2] |

| Molecular Weight | 276.05 g/mol | [2] |

| Appearance | White to off-white solid | [4][5] |

| Storage Conditions | 2-8°C, protect from light | [4][5] |

Predicted and Comparative Physical Properties

| Property | Predicted/Comparative Value | Rationale/Reference |

| Melting Point | Approx. 130-135 °C | Based on the melting point of 4-Fluoro-1H-indazole (130-134 °C).[6] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in DMSO, DMF, chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water. | General solubility trends for substituted indazoles. |

Spectral Data Interpretation

While specific experimental spectra for this compound are not publicly available, a predicted spectral analysis based on the known effects of its functional groups on the indazole core is provided below. This serves as a guide for researchers in confirming the identity and purity of the compound.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The fluorine atom at C4 will cause characteristic splitting patterns for the adjacent aromatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons at C5, C6, and C7. The proton at C5 will likely appear as a doublet of doublets due to coupling with the C6 proton and the C4 fluorine. The C7 proton may appear as a doublet, and the C6 proton as a triplet or multiplet.

-

N-Methyl Region (δ ~4.0 ppm): A singlet corresponding to the three protons of the methyl group.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine and iodine will exhibit characteristic chemical shifts.

-

Aromatic Region (δ 110-150 ppm): Signals for the eight carbon atoms of the indazole ring. The carbon at C4, directly attached to the fluorine, will show a large one-bond C-F coupling constant. The carbon at C3, bonded to iodine, will be significantly shielded.

-

N-Methyl Carbon (δ ~30-35 ppm): A single peak for the methyl carbon.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the exact mass of C₈H₆FIN₂.

-

Isotopic Pattern: The presence of iodine (127I) will result in a monoisotopic molecular ion peak.

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of the indazole scaffold.

Proposed Synthetic Pathway

A plausible and efficient synthetic route starts from commercially available 4-fluoro-1H-indazole. The key steps involve N-methylation followed by regioselective iodination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for the N-methylation and iodination of indazoles and should be optimized for specific laboratory conditions.

Step 1: N-Methylation of 4-Fluoro-1H-indazole

-

To a solution of 4-fluoro-1H-indazole in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-methyl-1H-indazole.

Step 2: Regioselective Iodination of 4-Fluoro-1-methyl-1H-indazole

-

Dissolve 4-fluoro-1-methyl-1H-indazole in a suitable solvent such as acetonitrile or DMF.

-

Add N-iodosuccinimide (NIS) to the solution.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Utility

The C3-iodo substituent in this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at this position, providing a powerful tool for generating libraries of diverse compounds for drug screening.

Caption: Key cross-coupling reactions utilizing this compound.

The electron-withdrawing nature of the fluorine atom at the 4-position can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to oxidative addition in the catalytic cycle.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in disease.

-

Oncology: The indazole scaffold is a common feature in many kinase inhibitors. This building block can be used to synthesize potent and selective inhibitors of kinases involved in cancer cell proliferation and survival.[3]

-

Neuropharmacology: Substituted indazoles have shown activity against various central nervous system targets. The unique electronic properties of this compound make it a valuable precursor for the development of novel treatments for neurological and psychiatric disorders.[1]

-

Other Therapeutic Areas: The versatility of the indazole core and the ability to readily functionalize it via the iodo group make this compound applicable to a wide range of other therapeutic areas, including inflammatory diseases and infectious agents.

Safety, Handling, and Stability

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, it should be handled with care in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Stability and Storage

This compound is a stable solid under recommended storage conditions (2-8°C, protected from light).[4][5] Prolonged exposure to high temperatures or light may lead to degradation. It is advisable to store the compound under an inert atmosphere to prevent potential long-term decomposition.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of substituents provides a versatile platform for the synthesis of complex and diverse molecular architectures. The fluorine atom enhances metabolic stability, while the iodo group serves as a key handle for cross-coupling reactions, and the N-methyl group ensures regiochemical control and prevents unwanted side reactions. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and its applications, underscoring its importance for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- MDPI. (2018).

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2974. [Link]

- PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole.

- LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE.

- RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4531-4535. [Link]

- NIH. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PubMed Central. [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- RSC Publishing. (n.d.). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. Analyst, 140(12), 4083-4091. [Link]

- ResearchGate. (2020). Thermal degradation of azobenzene dyes.

- Environment Conservation Journal. (n.d.). Thermal degradation of volatile organic compounds in edible oils: A comprehensive HPLC analysis across varieties and heating durations.

- PubMed. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

- PubMed. (2014). Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. Environmental Science & Technology, 48(24), 14350-14358. [Link]

Sources

- 1. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]

- 5. This compound | 1257535-07-1 [m.chemicalbook.com]

- 6. ossila.com [ossila.com]

A Guide to the Structural Elucidation of 4-Fluoro-3-iodo-1-methyl-1H-indazole

Introduction

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of innovation. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as therapeutic agents.[1][2] The introduction of substituents such as halogens and methyl groups can significantly alter the physicochemical and pharmacological properties of the indazole core. This guide provides an in-depth, technical walkthrough for the structural elucidation of a specific, multi-substituted derivative: 4-fluoro-3-iodo-1-methyl-1H-indazole .

This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of scientific inquiry. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system. While extensive experimental data for this exact molecule is not widely published, this guide will synthesize established principles of spectroscopic analysis and data from closely related analogues to provide a robust framework for its characterization.[1][3] This compound is known to be a valuable intermediate in pharmaceutical development, particularly in oncology and neuropharmacology, making its unambiguous identification critical.[4][5]

The Analytical Workflow: A Multi-pronged Approach

The definitive elucidation of a molecule's structure is rarely achieved through a single technique. Instead, a synergistic application of multiple analytical methods is employed to build a comprehensive and verifiable structural model. The workflow for this compound is a systematic process, beginning with establishing the molecular formula and culminating in the precise mapping of atomic connectivity and spatial arrangement.

Caption: A logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - What Are We Working With?

Before delving into the intricacies of atomic connectivity, the elemental composition and functional groups present must be established. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the primary tools for this initial phase.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₆FIN₂), the expected monoisotopic mass is approximately 275.95 g/mol .

Experimental Protocol: HRMS

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the [M+H]⁺ adduct.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: The measured m/z value is compared to the theoretical mass calculated for the proposed formula. The presence of iodine (¹²⁷I) and fluorine (¹⁹F) as monoisotopic elements simplifies the initial spectrum. However, the presence of a halogen can sometimes be inferred from the isotopic pattern, especially for chlorine and bromine.[6][7] For iodine, fragmentation leading to the loss of I• (127 Da) is a common observation.[8]

A key fragmentation pathway in indazole-type compounds involves the cleavage of the indazole ring system, which can provide further structural clues.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Expected FTIR Data Summary

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Observation for Target Molecule |

| 3100-3000 | Aromatic C-H Stretch | Present |

| 2950-2850 | Aliphatic C-H Stretch | Present (from the N-methyl group) |

| 1620-1450 | C=C and C=N Aromatic Ring Stretches | Multiple sharp bands characteristic of the indazole ring.[10][11] |

| 1300-1000 | C-N Stretch | Present |

| 1250-1000 | C-F Stretch | A strong absorption band is expected in this region. |

| < 700 | C-I Stretch | A weak absorption band may be observed at lower wavenumbers. |

The absence of a broad N-H stretching band around 3300 cm⁻¹ would be a key indicator that the indazole nitrogen is substituted, consistent with the proposed N-methyl structure.[12]

Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments will allow for the unambiguous assignment of all protons and carbons and establish the connectivity of the atoms.

Experimental Protocol: NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integrations of the signals are analyzed to piece together the molecular structure.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environments, and their neighboring protons.

Predicted ¹H NMR Data

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.0 | m | 3H | H-5, H-6, H-7 | Aromatic protons on the benzene portion of the indazole ring. The fluorine at C4 will influence their chemical shifts and introduce H-F couplings. |

| ~3.9 | s | 3H | N-CH₃ | A singlet for the methyl group attached to the nitrogen. Its chemical shift will help confirm its position on N1.[13] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the highly electronegative fluorine and iodine atoms will have a significant impact on the chemical shifts of the carbons to which they are attached.

Predicted ¹³C NMR Data

| Predicted δ (ppm) | Assignment | Rationale |

| ~150 (d) | C-4 | The carbon directly attached to fluorine will exhibit a large one-bond C-F coupling (¹JCF). |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~125-110 | C-5, C-6, C-7 | Aromatic carbons. |

| ~120 | C-3a | Quaternary carbon at the ring junction. |

| ~90 | C-3 | The carbon bearing the iodine atom will be significantly shielded. |

| ~35 | N-CH₃ | Aliphatic carbon of the N-methyl group. |

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single resonance for the fluorine atom, and its coupling to nearby protons will help confirm its position on the aromatic ring.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the full structure by revealing through-bond and through-space correlations.

Caption: Key 2D NMR experiments and their roles in structure elucidation.

A critical HMBC correlation would be from the N-methyl protons to the C-7a carbon, confirming the methyl group is on N1 and not N2.[14][15] A NOESY correlation between the N-methyl protons and the H-7 proton would provide further definitive evidence for the N1 substitution.

Part 3: The Final Confirmation - Single-Crystal X-ray Diffraction

While the combination of HRMS and NMR spectroscopy provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[16] This technique determines the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).[17]

-

Structure Solution and Refinement: The collected data is processed using specialized software to solve and refine the crystal structure.[18]

The resulting crystal structure would definitively confirm the substitution pattern of the fluoro, iodo, and methyl groups on the indazole ring.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while FTIR provides a quick screen for key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the atomic connectivity. Finally, where possible, single-crystal X-ray diffraction offers the definitive and unambiguous confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement for advancing research and development in medicinal chemistry.

References

- ResearchGate. (2016). 13 C NMR of indazoles.

- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in....

- ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....

- MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.

- Wiley-VCH. (2007). Supporting Information.

- SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum.

- PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- National Institutes of Health (NIH). (n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.

- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- PubMed Central (PMC). (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS Number: 1257535-07-1), a key halogenated indazole intermediate in contemporary drug discovery. The strategic placement of fluoro, iodo, and methyl substituents on the indazole core imparts unique reactivity and properties, making it a valuable building block in the synthesis of complex therapeutic agents, particularly in oncology and neuropharmacology.[1][2] This document details its physicochemical properties, proposes a robust synthetic pathway, and outlines protocols for its structural elucidation. Furthermore, it delves into the compound's reactivity in pivotal cross-coupling reactions and its application in the development of targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Privileged Indazole Scaffold and the Advantage of Halogenation

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[3] This scaffold is a cornerstone in the design of numerous biologically active molecules due to its ability to engage in various interactions with biological targets. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3]

The strategic introduction of halogen atoms, such as fluorine and iodine, onto the indazole core significantly modulates a molecule's physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] The iodine atom, in particular, serves as a versatile synthetic handle, enabling the introduction of molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[4] this compound embodies these advantages, positioning it as a highly valuable intermediate for the synthesis of novel drug candidates.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are calculated based on its chemical structure and sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1257535-07-1 | [1][5] |

| Molecular Formula | C₈H₆FIN₂ | [1] |

| Molecular Weight | 276.05 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | [6] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [4][7] |

| SMILES | CN1C2=C(C(=CC=C2)F)C(=N1)I | [5] |

| InChI Key | VJJOCBRDOMLELE-UHFFFAOYSA-N | [5] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 4-fluoro-1H-indazole, proceeding through N-methylation followed by regioselective iodination. The choice of an N-methyl protecting group is strategic, as it prevents unwanted side reactions at the N1 position during subsequent synthetic manipulations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: N-Methylation of 4-Fluoro-1H-indazole

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add 4-fluoro-1H-indazole (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-1-methyl-1H-indazole.

Step 2: Iodination of 4-Fluoro-1-methyl-1H-indazole

-

Dissolve 4-fluoro-1-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, protecting from light.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Structural Elucidation and Characterization

The unambiguous structural confirmation of the synthesized this compound is critical. A combination of spectroscopic techniques is essential for this purpose.

Caption: A workflow for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For C₈H₆FIN₂, the expected monoisotopic mass is approximately 275.9587 m/z.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent, and a singlet for the N-methyl group.

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The carbon bearing the iodine atom (C3) will be significantly downfield, while the carbons in the vicinity of the fluorine atom will show C-F coupling.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the 4-position.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-F and C-I stretching frequencies.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C3 position, leveraging the reactivity of the carbon-iodine bond. This allows for the facile introduction of diverse functionalities, a crucial step in the construction of libraries of potential drug candidates.[4][8]

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodoindazole with a boronic acid or ester. This is widely used to introduce aryl or heteroaryl substituents.

Caption: Schematic of the Suzuki-Miyaura coupling with this compound.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is particularly relevant in the synthesis of kinase inhibitors, where an amino group often serves as a key hydrogen bond donor.[5][9]

Caption: Schematic of the Buchwald-Hartwig amination with this compound.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the iodoindazole and a terminal alkyne, providing access to alkynyl-substituted indazoles. These can be further elaborated or may themselves be part of a pharmacophore.[10][11]

Caption: Schematic of the Sonogashira coupling with this compound.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a well-established component of many kinase inhibitors, often acting as a hinge-binding motif.[8] The ability to functionalize the 3-position of this compound allows for the systematic exploration of the chemical space around this key interaction point, facilitating the optimization of potency and selectivity against specific kinase targets.[8] While specific examples detailing the use of this exact intermediate are not prevalent in the public literature, its structural motifs are found in numerous patented kinase inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on structurally related iodo- and fluoro-aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4][7]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12]

-

Inhalation: Move to fresh air.[12]

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[12]

-

Conclusion

This compound is a strategically designed intermediate with significant potential in medicinal chemistry and drug development. Its unique combination of a privileged indazole scaffold with versatile fluoro and iodo substituents makes it an ideal building block for the synthesis of complex, biologically active molecules. The proposed synthetic route offers a practical approach to its preparation, and its reactivity in key cross-coupling reactions provides a clear pathway for the generation of diverse chemical libraries. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

- PubChem. 4-Fluoro-1-methyl-1H-indazole. [Link]

- Wikipedia.

- MDPI.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

- MDPI.

- PMC - NIH.

- Wikipedia. Sonogashira coupling. [Link]

- PMC - NIH. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- NIH.

- HS chemicals. 4-Fluoro-3-iodo-1H-indazole|518990-32-4. [Link]

- PMC - NIH. Methyl 1-(4-fluorobenzyl)

- Google Patents. US6982274B2 - 1H-indazole compound.

- Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.

- ResearchGate.

- Google Patents.

- Eureka | Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

- PubMed.

- PubMed. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 3. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1257535-07-1|this compound|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CAS: 1257535-07-1 | CymitQuimica [cymitquimica.com]

- 7. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 8. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoro-3-iodo-1-methyl-1H-indazole in Modern Medicinal Chemistry

This compound, a halogenated derivative of the versatile indazole scaffold, has emerged as a compound of significant interest in the landscape of pharmaceutical research and development. Its strategic importance lies in its role as a key building block for the synthesis of complex molecular architectures, particularly in the pursuit of targeted therapies for a range of diseases, most notably cancer and neurological disorders.[1][2][3][4][5] The presence of both fluorine and iodine atoms on the indazole core imparts unique physicochemical properties that enhance its reactivity, metabolic stability, and bioavailability, making it an invaluable asset for medicinal chemists.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the established applications of this important synthetic intermediate.

Physicochemical Properties: A Blend of Stability and Reactivity

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its properties can be reliably inferred from data on closely related analogues and computational predictions.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value/Prediction | Source(s) |

| Molecular Formula | C₈H₆FIN₂ | [3] |

| Molecular Weight | 276.05 g/mol | [3] |

| CAS Number | 1257535-07-1 | [3] |

| Appearance | White to off-white solid | [3][6] |

| Melting Point | Data not available. Predicted to be a solid at room temperature. | [3] |

| Boiling Point | Data not available. Predicted for the 5-fluoro isomer: 307.58 °C. | [7] |

| Solubility | Predicted to be soluble in common organic solvents such as DMSO, DMF, methanol, and acetonitrile. | Inferred from related compounds |

| Storage Conditions | 0-8°C, protected from light. | [3][6] |

The introduction of a fluorine atom at the 4-position is known to modulate the electronic properties of the aromatic system, often enhancing binding affinities to biological targets and improving metabolic stability. The iodine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[8]

Synthesis of this compound: A Strategic Approach

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Iodination of 4-Fluoro-1-methyl-1H-indazole

This protocol is adapted from general procedures for the iodination of indazoles and may require optimization.[9]

Materials:

-

4-Fluoro-1-methyl-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluoro-1-methyl-1H-indazole (1.0 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of this compound is dominated by the presence of the iodine atom at the C-3 position, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Reactivity of this compound in key cross-coupling reactions.

The electron-withdrawing nature of the fluorine atom at the 4-position can further enhance the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst, a crucial step in the catalytic cycle of these cross-coupling reactions.[10][11][12] This heightened reactivity allows for the efficient introduction of a wide range of substituents at the 3-position, providing access to a diverse library of novel indazole derivatives for biological screening.

Spectroscopic Characterization: Elucidating the Molecular Structure

While specific spectra for this compound are not publicly available, its spectral properties can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to H-H and H-F couplings. - N-Methyl Protons: A singlet at approximately 4.0 ppm. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm), with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. The carbon attached to the iodine will be significantly shielded. - N-Methyl Carbon: A signal around 35-40 ppm. |

| Mass Spec (HRMS) | - Molecular Ion Peak [M]⁺: Expected at m/z 275.9556 for C₈H₆FIN₂. The presence of iodine will result in a characteristic isotopic pattern. |

| FTIR | - C-H stretching (aromatic): ~3100-3000 cm⁻¹ - C=C and C=N stretching: ~1600-1450 cm⁻¹ - C-F stretching: ~1250-1000 cm⁻¹ - C-I stretching: ~600-500 cm⁻¹ |

Standard Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Standard Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

Data Acquisition:

-

Introduce the sample into the mass spectrometer (e.g., an Orbitrap or TOF analyzer) via electrospray ionization (ESI).[13]

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high mass accuracy of the instrument allows for the confirmation of the elemental composition.[13]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion: A Versatile Tool for Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorinated indazole core and a reactive iodine handle provides chemists with a powerful tool for the synthesis of novel and diverse molecular entities. As the quest for more effective and targeted therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated. Further research into the synthesis and applications of this and related compounds will undoubtedly continue to enrich the field of medicinal chemistry.

References

- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1415.

- PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole.

- Chemchart. (n.d.). 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8).

- Wiley-VCH. (2007).

- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- ResearchG

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 41(11), 1486–1499.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2795.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Chemchart. (n.d.). 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8).

- TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.

- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- HS Chemicals. (n.d.). 4-Fluoro-3-iodo-1H-indazole|518990-32-4.

- ResearchG

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- ARKAT USA, Inc. (2000).

Sources

- 1. rsc.org [rsc.org]

- 2. FCKeditor - Resources Browser [nstu.ru]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 1257535-07-1 [m.chemicalbook.com]

- 7. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Fluoro-3-iodo-1H-indazole - Safety Data Sheet [chemicalbook.com]

4-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight

An In-depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest in modern medicinal chemistry. The document is centered on the foundational characteristic of its molecular weight, elaborating on its calculation, experimental verification, and its implications for the compound's use as a synthetic building block. We delve into its physicochemical properties, propose a viable synthetic pathway, and provide detailed protocols for its analytical validation, primarily through mass spectrometry. This guide serves as a critical resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical methodologies for handling and characterizing this versatile intermediate.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged structure" in drug discovery.[1][2] This designation stems from its prevalence in a multitude of biologically active molecules, capable of interacting with a wide range of biological targets.[2] The structural rigidity and synthetic tractability of the indazole core make it an ideal scaffold for developing targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.[1][2]

The Role of Halogenation in Drug Design

The introduction of halogen atoms—specifically fluorine and iodine—onto the indazole scaffold is a deliberate strategy to modulate a molecule's pharmacological profile.

-

Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions with target proteins.[3]

-

Iodine: Serves as a versatile functional group. Its size can provide critical steric interactions in a binding pocket, and it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further molecular diversification.[3]

The dual halogenation in this compound thus creates a compound with potentially enhanced drug-like properties and significant synthetic utility.[3][4]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Molecular Structure and Formula

The systematic IUPAC name for this compound is this compound.[5] Its structure is defined by the specific placement of the fluoro, iodo, and methyl groups on the indazole core.

Caption: 2D structure of this compound.

Molecular Weight: The Central Parameter

The molecular weight is a critical parameter derived from the molecular formula, C₈H₆FIN₂ .[3] It is calculated by summing the atomic weights of each constituent atom.

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 6 × 1.008 u = 6.048 u

-

Fluorine (F): 1 × 18.998 u = 18.998 u

-

Iodine (I): 1 × 126.904 u = 126.904 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

Total Molecular Weight = 276.05 g/mol [3]

This value is essential for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary identifier in analytical procedures like mass spectrometry.

Data Summary Table

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆FIN₂ | [3] |

| Molecular Weight | 276.05 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity (Typical) | ≥ 95% (HPLC) | [3] |

| CAS Number | 1257535-07-1 | [3][5] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [6] |

| logP (Calculated) | 1.71 | [6] |

| Storage Conditions | 0-8°C | [3] |

Proposed Synthesis and Purification

While a definitive, peer-reviewed protocol for this specific molecule is not widely published, a plausible synthetic route can be designed based on established methodologies for the functionalization of indazoles.[7] The proposed pathway involves the direct iodination of a 4-fluoro-1-methyl-1H-indazole precursor.

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable building block. [5]Its utility is found in:

-

Oncology: As an intermediate for synthesizing complex kinase inhibitors. The indazole core is a known hinge-binding motif for many kinases. [3]* Neuropharmacology: Used in the development of agents targeting neurological disorders. [3][4]* Lead Optimization: The iodo- group provides a reactive handle for medicinal chemists to rapidly create analogues for structure-activity relationship (SAR) studies, a critical process in optimizing drug candidates.

Conclusion

The molecular weight of this compound, 276.05 g/mol , is more than a mere statistic; it is a cornerstone of its chemical identity. This guide has contextualized this value by detailing the compound's strategic importance, outlining a robust synthetic and purification strategy, and providing a clear protocol for its experimental verification. For researchers in the pharmaceutical sciences, a thorough understanding of these fundamental principles is paramount for leveraging this potent building block in the design and synthesis of next-generation therapeutics.

References

- PubChem. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739. [Link]

- Chemchart. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8). [Link]

- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)

- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Fluoro-3-iodo-1-methyl-1H-indazole solubility data

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-iodo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document synthesizes foundational principles, predictive insights, and robust experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to advance their research. We will explore the physicochemical basis for its predicted solubility, provide detailed methodologies for its empirical determination, and discuss the critical implications for its application in drug discovery.

Introduction: The Strategic Importance of this compound and Its Solubility

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The compound this compound is a specifically functionalized derivative, engineered for applications in pharmaceutical synthesis, likely as a key intermediate for creating more complex drug candidates.[4] The strategic placement of fluorine and iodine atoms is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[5][6]

However, the therapeutic potential of any compound is fundamentally gated by its physicochemical properties, chief among them being solubility. Aqueous solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9] Poor solubility can lead to unreliable results in in vitro assays, present significant challenges for formulation development, and ultimately cause the failure of promising drug candidates in later stages.[10][11] Therefore, a thorough understanding and accurate measurement of the solubility of this compound is not merely a procedural step but a cornerstone of its rational development.

This guide provides the necessary theoretical context and actionable protocols to empower researchers to precisely characterize this crucial parameter.

Physicochemical Profile and Solubility Predictions

To understand the solubility behavior of this compound, we must first consider its structural and chemical properties.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1257535-07-1 | , |

| Molecular Formula | C₈H₆FIN₂ | |

| Molecular Weight | 276.05 g/mol | |

| Appearance | White Solid |

Structural Influence on Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The structure of this compound contains both polar (the nitrogen-containing indazole ring) and non-polar (the benzene ring, methyl group, and halogens) features.

-

Indazole Core: The heterocyclic ring system can participate in dipole-dipole interactions and potentially weak hydrogen bonding, contributing to solubility in polar solvents.

-

Methyl Group (1-position): The N-methylation removes a potential hydrogen bond donor site compared to an unsubstituted indazole, which may slightly decrease aqueous solubility.

-

Halogenation (Fluorine and Iodine): The incorporation of halogens is a key structural feature. Halogenation generally increases a molecule's lipophilicity (fat-solubility) and decreases its aqueous solubility.[5][6] This is because halogens, particularly larger ones like iodine, increase the molecular size and surface area, enhancing London dispersion forces which are favorable in non-polar environments.[12] While the C-F bond is highly polar, the fluorine atom is a poor hydrogen bond acceptor, and its overall effect often trends towards increased lipophilicity.[12][13]

Based on these features, the molecule is expected to exhibit low aqueous solubility but good solubility in polar aprotic organic solvents.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility in common laboratory solvents. These predictions should be empirically verified using the protocols outlined in the next section.

| Solvent Type | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Phosphate-Buffered Saline (PBS), pH 7.4 | Poor / Low | The dominant lipophilic character conferred by the halogenated aromatic system is expected to limit solubility in water. Indazole derivatives are often characterized by low aqueous solubility.[14] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at dissolving a wide range of organic molecules, including both polar and non-polar compounds, making them ideal for preparing concentrated stock solutions.[15] |

| Polar Protic | Ethanol, Methanol | Moderate | The alcohol's ability to engage in hydrogen bonding and its alkyl character should allow for reasonable dissolution of the compound. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Moderate to High | The significant non-polar surface area of the molecule should facilitate solubility in chlorinated solvents. |

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility data is best obtained experimentally. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the ICH.[16][17][18] For higher throughput needs in early discovery, a kinetic solubility assay is often employed.[10][19][20]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method measures the solubility of a compound once it has reached equilibrium between its solid state and the solution.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37 °C).

Materials:

-

This compound (solid powder)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Calibrated pH meter

Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed; a visible amount of solid should remain at the end of the experiment.[16]

-

Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (37 ± 1 °C). Agitate for a sufficient duration to reach equilibrium. A 24-hour incubation is common for thermodynamic solubility, though it may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[11][21]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid sediment. Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, filter the sample through a syringe filter. This step is crucial to avoid overestimation of solubility.[20]

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable organic solvent (like DMSO or acetonitrile) at known concentrations.

-

Dilute the filtered aqueous sample and the standards into the mobile phase or an appropriate solvent for analysis.

-

Analyze the samples and standards using a validated HPLC-UV or UV-Vis spectroscopy method.

-

Construct a calibration curve from the standards and use it to determine the concentration of the compound in the filtered aqueous sample. This concentration is the thermodynamic solubility.

-

-

pH Verification: Measure the pH of the final saturated solution to ensure it has not deviated significantly from the initial buffer pH.[16][17]

-

Replicates: Perform the entire experiment in at least triplicate to ensure the reliability of the results.[17]

Kinetic Solubility Protocol

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility but is extremely useful for rapid screening in early drug discovery.[19][22]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[23][24]

-

Addition to Buffer: In a microplate well, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 98-99 µL).

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[10]

-

Precipitate Detection/Separation: The amount of dissolved compound is measured. This can be done in several ways:

-

Nephelometry: Light scattering is used to detect the formation of a precipitate.[19]

-

Filtration/Centrifugation: The solution is filtered or centrifuged to remove the precipitate, and the concentration of the compound in the clear supernatant is then quantified by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[10][20]

-

Visualizing the Experimental Workflow

The following diagram outlines the core steps of the gold-standard shake-flask method for determining thermodynamic solubility.

Understanding the Interplay of Structure and Solubility

The solubility of a molecule is governed by a delicate balance between the energy required to break its crystal lattice (for solids) and the energy released upon its solvation by the solvent.

For this compound, its relatively planar, halogenated structure likely promotes efficient crystal packing, leading to a significant crystal lattice energy that must be overcome for dissolution. Simultaneously, its lipophilic nature limits the favorable solvation energy in aqueous media, resulting in the predicted low water solubility.

Practical Applications and Best Practices

Preparing Stock Solutions for In Vitro Assays

Given its predicted poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions for biological screening.[15]

Best Practices:

-

Use High-Purity Anhydrous DMSO: This prevents the introduction of water, which could cause premature precipitation of the compound.

-

Concentration Limits: While DMSO is an excellent solvent, it can exhibit cellular toxicity at higher concentrations.[25][26][27] It is standard practice to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[28] This requires careful planning of the stock concentration and dilution scheme.

-

Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[29]

-

Solubilization: Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming or brief sonication can aid dissolution, but always check for compound stability under these conditions.

Implications for Drug Development

If this compound is confirmed to have low aqueous solubility, it would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[18] This has significant implications:

-

Formulation: For in vivo studies, formulation strategies such as co-solvent systems, suspensions, or lipid-based formulations would be necessary to achieve adequate exposure.[30]

-

Lead Optimization: In a drug discovery program, chemists might seek to modify the structure to improve solubility, for example, by introducing polar functional groups, while balancing other critical properties like potency and metabolic stability.[14]

Conclusion

While public, quantitative solubility data for this compound is scarce, a comprehensive analysis of its chemical structure provides a strong basis for predicting its behavior. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in polar aprotic solvents like DMSO. This guide provides the authoritative, step-by-step experimental protocols necessary for researchers to empirically determine both its thermodynamic and kinetic solubility. An accurate understanding of this fundamental property is indispensable for the successful use of this compound in drug discovery, ensuring the integrity of biological data and enabling the rational design of future development strategies.

References

- Delgado, F., & Hu, Y. (2021). Prediction of drug solubility from molecular structure using a drug-like training set. Future Medicinal Chemistry, 13(2), 141-153.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Wang, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Molecules, 29(6), 1235.

- Bodner, C., & Varma, M. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 107-114.

- Wikipedia. (2024). Dimethyl sulfoxide.

- Huuskonen, J. (2001). Prediction of drug solubility from molecular structure using a drug-like training set. Combinatorial Chemistry & High Throughput Screening, 4(4), 337-343.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.

- Wikipedia. (2024). Halogen.

- Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?

- Koppel, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 587-593.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-21.

- PCBIS. (n.d.). Thermodynamic solubility.

- FasterCapital. (n.d.). Best Practices For Stock Solutions.

- Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870.

- Reddit. (2019). How do halogens and sulfur confer lipid-solubility to a molecule?

- Kümmerer, K. (2018). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 23(11), 2999.

- Baka, E., et al. (2014). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmaceutical and Biomedical Analysis, 91, 1-6.

- Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549.

- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.

- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

- Reddit. (2022). How to tackle compound solubility issue.

- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 395.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.

- Aocono. (n.d.). The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis.

- Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649.

- ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments.

- The Protein Society. (2020). Solution-making strategies & practical advice.

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

- Harvey, D. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts.

- ResearchGate. (2020). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- ResearchGate. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. nbinno.com [nbinno.com]

- 5. Halogen - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]